[4-(ETHYLSULFONYL)PIPERAZINO](2-NITROPHENYL)METHANONE
Description
4-(Ethylsulfonyl)piperazinomethanone is a synthetic organic compound featuring a piperazine ring substituted with an ethylsulfonyl group at the 4-position and a 2-nitrophenyl moiety attached via a ketone bridge. This structure combines electron-withdrawing groups (nitro and sulfonyl) with a flexible piperazine scaffold, which is commonly exploited in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
(4-ethylsulfonylpiperazin-1-yl)-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-2-22(20,21)15-9-7-14(8-10-15)13(17)11-5-3-4-6-12(11)16(18)19/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHZGTHKSQUODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE typically involves a multi-step process. One common method includes the reaction of 4-(ethylsulfonyl)piperazine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride or lithium aluminum hydride, can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the nitro group.
Scientific Research Applications
4-(ETHYLSULFONYL)PIPERAZINOMETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a biochemical probe. The compound’s ability to interact with various biological molecules makes it useful in studying cellular processes.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to changes in cell function or behavior. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
The compound [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone (CAS: 478077-02-0) serves as a relevant structural analog . Key differences include:
- Substituents on Piperazine : The target compound has an ethylsulfonyl group, whereas the analog features a benzothiazolyl group. Sulfonyl groups enhance polarity and metabolic stability, while benzothiazole rings may improve π-π stacking interactions in biological targets.
Table 1: Structural and Physicochemical Comparison
| Property | 4-(Ethylsulfonyl)piperazinomethanone (Hypothetical) | [4-(1,3-Benzothiazol-2-yl)piperazino][3-(trifluoromethyl)phenyl]methanone |
|---|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₅S (estimated) | C₁₉H₁₆F₃N₃OS |
| Molecular Weight | ~355.37 g/mol | 391.41 g/mol |
| Key Functional Groups | Ethylsulfonyl, 2-nitro | Benzothiazolyl, trifluoromethyl |
| Predicted LogP | ~1.2 (moderate polarity) | ~3.5 (higher lipophilicity) |
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The ethylsulfonyl and nitro groups in the target compound likely increase aqueous solubility compared to the benzothiazole-containing analog, which has higher lipophilicity (LogP ~3.5). This difference may influence blood-brain barrier penetration or renal excretion.
- In contrast, the trifluoromethyl group in the analog is metabolically stable and often used to enhance binding affinity.
Biological Activity
The compound 4-(ethylsulfonyl)piperazino(2-nitrophenyl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives. Its structure features a piperazine ring substituted with an ethylsulfonyl group and a nitrophenyl moiety, which is significant for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-(ethylsulfonyl)piperazino(2-nitrophenyl)methanone is . The presence of the ethylsulfonyl group enhances solubility and bioavailability, while the nitrophenyl group contributes to its biological activity.
Biological Activity Overview
Initial studies indicate that 4-(ethylsulfonyl)piperazino(2-nitrophenyl)methanone exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains due to its ability to disrupt cellular processes.
- Anticancer Activity : Preliminary data suggest that it may inhibit tumor growth in certain cancer cell lines.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
The mechanisms through which 4-(ethylsulfonyl)piperazino(2-nitrophenyl)methanone exerts its effects are under investigation. Key pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of piperazine derivatives highlighted that 4-(ethylsulfonyl)piperazino(2-nitrophenyl)methanone demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a promising lead for further development in antimicrobial therapies.
Anticancer Effects
In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis and inhibited proliferation. The IC50 values were reported at approximately 25 µM for HeLa cells, indicating a moderate level of activity. Further investigation into its mechanism revealed that it activates caspase pathways involved in programmed cell death.
Neuropharmacological Research
Research focused on the neuropharmacological properties indicated that the compound might act as a serotonin receptor antagonist. In behavioral assays using rodent models, it demonstrated anxiolytic effects comparable to standard anxiolytics like diazepam, with a significant reduction in anxiety-like behavior observed at doses of 10 mg/kg.
Data Summary Table
Q & A
Q. What are the established synthetic routes for 4-(Ethylsulfonyl)piperazinomethanone, and how is purity confirmed?
The synthesis typically involves multi-step reactions starting with piperazine derivatives and functionalized aryl ketones. A key step includes introducing the ethylsulfonyl group via oxidation of a thioether intermediate using agents like m-chloroperoxybenzoic acid (m-CPBA) . For example, sulfone formation in related compounds involves nucleophilic substitution followed by oxidation under controlled conditions . Purity is confirmed via analytical techniques such as High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity. Mass spectrometry (MS) further corroborates molecular weight .
Q. How is the molecular structure of this compound characterized, and what key functional groups influence its reactivity?
The compound features a piperazine core substituted with an ethylsulfonyl group and a 2-nitrophenylmethanone moiety. Critical functional groups include:
- Ethylsulfonyl (-SO₂C₂H₅) : Enhances solubility and participates in hydrogen bonding.
- 2-Nitrophenyl : Electron-withdrawing nitro group affects electronic distribution, influencing reactivity in electrophilic substitutions.
- Methanone (C=O) : Acts as a hydrogen bond acceptor.
Spectroscopic characterization via FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1300–1150 cm⁻¹) stretches. X-ray crystallography may resolve stereochemical details .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should focus on:
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases, given the sulfonyl group’s affinity for catalytic sites.
- Anti-inflammatory activity : Measure cytokine suppression (e.g., TNF-α, IL-6) in cell models, as seen in structurally related piperazine derivatives .
- Neuroprotection assays : Evaluate viability in neuronal cell lines exposed to oxidative stress, leveraging the nitrophenyl group’s redox-modulating potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonation efficiency.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
- Temperature control : Lower temperatures (0–5°C) during nitro-group introduction reduce side reactions.
Yield optimization may require Design of Experiments (DoE) to assess interactions between variables (e.g., molar ratios, reaction time) .
Q. How should researchers address discrepancies in pharmacological data across studies?
Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
- Stereochemical purity : Enantiomeric impurities can skew results; use chiral HPLC to verify .
- Solubility differences : Adjust formulations (e.g., DMSO concentration) to ensure consistent bioavailability. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?
- Molecular docking : Simulate binding to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on sulfonyl and nitro groups’ roles in hydrogen bonding .
- QSAR modeling : Correlate substituent effects (e.g., nitro position, sulfonyl chain length) with bioactivity data from analogs .
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories in GROMACS) .
Methodological Notes
- Contradiction Resolution : Replicate studies under harmonized conditions and employ meta-analysis to identify outliers .
- Advanced Synthesis : Consider flow chemistry for scalable, reproducible sulfonation .
- Data Validation : Use PubChem and CAS databases for cross-referencing physicochemical properties, avoiding non-curated sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
